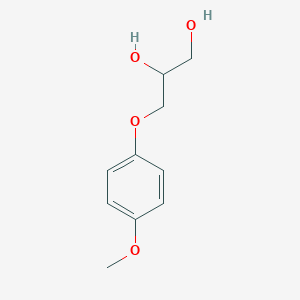

3-(4-Methoxyphenoxy)propane-1,2-diol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113106. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenoxy)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-13-9-2-4-10(5-3-9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZDUHTYIUMENV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301290546 | |

| Record name | 3-(4-Methoxyphenoxy)-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301290546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17131-52-1 | |

| Record name | 3-(4-Methoxyphenoxy)-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17131-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Propanediol, 3-(p-methoxyphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017131521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17131-52-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Methoxyphenoxy)-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301290546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-methoxyphenoxy)propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(4-METHOXYPHENOXY)-1,2-PROPANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GTC7XJF9VR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(4-Methoxyphenoxy)propane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and analysis of 3-(4-Methoxyphenoxy)propane-1,2-diol. It is a significant compound, recognized both as a derivative of the centrally acting muscle relaxant Mephenesin and as a known impurity of the widely used expectorant, Guaifenesin. This document is designed to serve as a crucial resource for researchers, scientists, and professionals engaged in drug development, offering detailed methodologies and critical insights into the compound's behavior and characteristics. By consolidating key technical data and procedural knowledge, this guide aims to facilitate advanced research and development activities involving this molecule.

Introduction

This compound, a member of the aryloxypropanediol class of organic compounds, possesses a molecular structure that warrants detailed investigation for its potential applications and interactions in biological systems.[1] Its structural similarity to Mephenesin, a centrally acting muscle relaxant, and its status as an impurity in Guaifenesin formulations highlight its importance in pharmaceutical science.[2][3] A thorough understanding of its basic properties is paramount for quality control, pharmacological studies, and the development of new therapeutic agents.

This guide delves into the physicochemical properties, synthesis, and analytical characterization of this compound. It provides a foundational understanding for professionals in the field, explaining the rationale behind experimental choices and ensuring the trustworthiness of the described protocols.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, formulation, and analysis. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₄ | [4] |

| Molecular Weight | 198.22 g/mol | [4] |

| CAS Number | 17131-52-1 | [5] |

| Appearance | Crystalline solid | [6] |

| Melting Point | 70-71 °C | [6] |

| Boiling Point | Not available | |

| Solubility | Soluble in water, alcohol, propylene glycol, and chloroform.[6][7] | [6][7] |

| IUPAC Name | 3-(4-methoxyphenyl)propane-1,2-diol | [8] |

Synthesis and Purification

The synthesis of this compound is a critical process for obtaining the pure compound for research and as a reference standard. A common and effective method for the synthesis of 3-aryloxy-propane-1,2-diols involves the nucleophilic ring-opening of an epoxide with a phenoxide.[1]

Synthetic Workflow

The following diagram illustrates a typical synthetic route for this compound.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

-

Preparation of Sodium 4-methoxyphenoxide:

-

Dissolve 4-methoxyphenol in a suitable solvent mixture, such as ethanol and water.

-

Add an equimolar amount of a strong base, like sodium hydroxide, to the solution.

-

Stir the mixture at room temperature until the 4-methoxyphenol is completely deprotonated to form the sodium 4-methoxyphenoxide salt.

-

-

Nucleophilic Ring-Opening:

-

To the solution of sodium 4-methoxyphenoxide, add glycidol dropwise while maintaining the reaction temperature.

-

The phenoxide ion will act as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring of glycidol.

-

Allow the reaction to proceed for several hours, monitoring its progress by a suitable analytical technique such as Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

Once the reaction is complete, neutralize the mixture with a dilute acid.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield pure this compound.

-

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is typically employed.

Spectroscopic Data

| Technique | Expected Features |

| ¹H-NMR | Signals corresponding to aromatic protons, methoxy group protons, and the protons of the propane-1,2-diol backbone. |

| ¹³C-NMR | Resonances for the aromatic carbons, the methoxy carbon, and the carbons of the diol chain. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (198.22 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H (hydroxyl), C-O (ether), and aromatic C-H and C=C bonds. |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile or methanol is commonly used.

-

Detector: UV detector set at a wavelength where the compound exhibits maximum absorbance (e.g., 270 nm).[6]

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

This method allows for the separation of the desired product from any unreacted starting materials or by-products, providing a quantitative measure of its purity.

Pharmacological Context and Biological Significance

While this compound itself is not a widely used therapeutic agent, its structural relatives have significant pharmacological roles.

Relationship to Mephenesin

Mephenesin, 3-(o-tolyloxy)-1,2-propanediol, is a centrally acting muscle relaxant.[2] It is believed to exert its effects by depressing the central nervous system, specifically by interfering with nerve impulse transmission in the spinal cord and brain.[9][10] Mephenesin may also act as an NMDA receptor antagonist and enhance the inhibitory action of gamma-aminobutyric acid (GABA).[2][9] Although effective, Mephenesin has a short duration of action.[9][11] The structural similarity of this compound to Mephenesin suggests the potential for similar, albeit likely modified, biological activity.

Role as a Guaifenesin Impurity

Guaifenesin, 3-(2-methoxyphenoxy)propane-1,2-diol, is a widely used expectorant.[12][13] this compound is recognized as a potential impurity in the synthesis of Guaifenesin, known as Guaifenesin Impurity C.[3][14][15] As such, its synthesis and characterization are crucial for the development of reference standards used in the quality control of Guaifenesin drug products. The presence and quantity of this impurity must be carefully monitored to ensure the safety and efficacy of the final pharmaceutical formulation.

Safety and Handling

Proper safety precautions are essential when handling this compound in a laboratory setting.

-

General Handling: Avoid contact with skin and eyes.[16] Avoid the formation of dust and aerosols.[16] Use in a well-ventilated area.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[16]

-

First Aid Measures:

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[16]

-

In case of skin contact: Wash off with soap and plenty of water.[16]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[16]

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[16]

-

-

Storage: Store in a cool, dry place in a well-sealed container, away from oxidizing agents.[7]

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry, primarily due to its structural relationship with the muscle relaxant Mephenesin and its status as a known impurity of the expectorant Guaifenesin. A thorough understanding of its fundamental properties, synthesis, and analytical characterization is critical for researchers, scientists, and drug development professionals. This guide provides a solid foundation of technical knowledge and practical protocols to support ongoing research and ensure the quality and safety of pharmaceutical products.

References

-

Wikipedia. Mephenesin.

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Mephenesin?

-

ChemIDplus. Mephenesin.

-

PubChem. 3-(4-Methoxyphenyl)propane-1,2-diol.

-

Patsnap Synapse. (2024, June 15). What is Mephenesin used for?

-

TargetMol. Mephenesin.

-

SynZeal. Guaifenesin Impurities.

-

Pharmaffiliates. Guaifenesin - Impurity C.

-

Simson Pharma Limited. Guaifenesin EP Impurity C.

-

Sigma-Aldrich. Guaifenesin Impurity C Pharmaceutical Secondary Standard CRM.

-

FooDB. Showing Compound 3-(4-Hydroxy-3-methoxyphenyl)-1,2-propanediol (FDB011088).

-

Aquigen Bio Sciences. Guaifenesin EP Impurity C.

-

Benchchem. 3-(2-methoxyphenoxy)(1,2,3-13C3)propane-1,2-diol.

-

precisionFDA. 3-(4-METHOXYPHENOXY)-1,2-PROPANEDIOL.

-

Angene Chemical. (2021, May 1). Safety Data Sheet - this compound.

-

Drugfuture. 3-(4-METHOXYPHENOXY)-1,2-PROPANEDIOL.

-

Benchchem. 3-(3-Methoxyphenoxy)propane-1,2-diol.

-

OIV. OIV-MA-AS315-15 Determination of 3-methoxypropane-1,2-diol and cyclic diglycerols (by products of technical glycerol) in wine by GC-MS.

-

Fisher Scientific. (2015, March 27). Safety Data Sheet - 1,2-Propanediol.

-

SynHet. 3-[3-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]anilino]propane-1,2-diol.

-

SynThink Research Chemicals. 3-(2-methoxyphenoxy)propane-1,2-diol.

-

DrugBank. 3-o-Methoxyphenoxypropane 1:2-diol.

-

Fisher Scientific. (2012, March 23). SAFETY DATA SHEET - 1-Propene, 2-methoxy-.

-

Fisher Scientific. 3-(2-Methoxyphenoxy)-1,2-propanediol, 98+%.

-

ResearchGate. (2005, August 10). 3-(2-Methoxyphenoxy)propane-1,2-diol.

-

ChemicalBook. 2-(2-methoxyphenoxy)propane-1,3-diol.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Mephenesin - Wikipedia [en.wikipedia.org]

- 3. Guaifenesin Impurities | SynZeal [synzeal.com]

- 4. GSRS [precision.fda.gov]

- 5. 3-(4-METHOXYPHENOXY)-1,2-PROPANEDIOL [drugfuture.com]

- 6. Mephenesin [drugfuture.com]

- 7. 3-(2-Methoxyphenoxy)-1,2-propanediol, 98+% | Fisher Scientific [fishersci.ca]

- 8. 3-(4-Methoxyphenyl)propane-1,2-diol | C10H14O3 | CID 176896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Mephenesin? [synapse.patsnap.com]

- 10. What is Mephenesin used for? [synapse.patsnap.com]

- 11. Mephenesin | iGluR | NMDAR | TargetMol [targetmol.com]

- 12. synthinkchemicals.com [synthinkchemicals.com]

- 13. 3-o-Methoxyphenoxypropane 1:2-diol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. Guaifenesin EP Impurity C | CAS No: 1797132-23-0 [aquigenbio.com]

- 16. angenechemical.com [angenechemical.com]

An In-Depth Technical Guide to the Physicochemical Characteristics of 3-(4-Methoxyphenoxy)propane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(4-Methoxyphenoxy)propane-1,2-diol, a key organic compound with potential applications in pharmaceutical and chemical research. As a structural isomer of the well-known expectorant guaifenesin [3-(2-methoxyphenoxy)propane-1,2-diol] and its meta-isomer, the position of the methoxy group on the phenoxy ring significantly influences the molecule's physical and chemical behavior. This document synthesizes available experimental data with predictive insights and comparative analysis of its isomers to offer a foundational resource for researchers. It includes detailed chemical identifiers, tabulated physicochemical properties, exemplary experimental protocols for characterization, and visualizations of the molecular structure and analytical workflows.

Introduction: Understanding the Molecular Landscape

This compound belongs to the class of aryloxypropanediols, characterized by a glycerol backbone linked to a substituted aromatic ring via an ether bond. The para-position of the methoxy group in the benzene ring distinguishes it from its ortho- (guaifenesin) and meta-isomers, leading to differences in polarity, hydrogen bonding potential, and ultimately, its behavior in various chemical and biological systems. A thorough understanding of these physicochemical characteristics is paramount for its application in drug development, formulation science, and as a chemical intermediate.

This guide is structured to provide a holistic view of the compound, starting from its fundamental identifiers and moving towards its detailed physicochemical properties and the methodologies to assess them.

Molecular Identity and Structure

A precise understanding of a compound's identity is the cornerstone of any scientific investigation. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Registry Number | 17131-52-1 | [1] |

| Molecular Formula | C₁₀H₁₄O₄ | [2] |

| Molecular Weight | 198.22 g/mol | [2] |

| SMILES | COc1ccc(cc1)OCC(CO)O | [2] |

| InChI | InChI=1S/C10H14O4/c1-13-9-2-4-10(5-3-9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3 | [2] |

| InChIKey | UWZDUHTYIUMENV-UHFFFAOYSA-N | [1] |

Molecular Structure Visualization

The structural arrangement of atoms dictates the molecule's properties. Below is a 2D representation of this compound.

Caption: 2D Chemical Structure of this compound

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system, as well as its behavior in chemical syntheses and formulations.

| Property | Value | Comments | Source |

| Physical State | Solid | Predicted based on melting point. | |

| Melting Point | 76-80 °C | Experimental value. | [3] |

| Boiling Point | 176-178 °C at 2.5 Torr | Experimental value. | [3] |

| pKa | 13.40 ± 0.20 | Predicted value. The hydroxyl groups are the most likely acidic protons. | [3] |

| logP | ~0.6 - 1.4 | Predicted values vary. This indicates moderate lipophilicity. | [4][5] |

| Solubility | Data not available | Expected to have some solubility in water and be soluble in polar organic solvents like methanol and ethanol. |

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the determination of physicochemical properties must follow robust and validated experimental protocols. The following sections detail exemplary methodologies for characterizing this compound.

Synthesis Protocol: A Pathway to the Molecule

A common and effective method for the synthesis of 3-aryloxy-propane-1,2-diols is the nucleophilic ring-opening of an epoxide with a phenoxide.[6]

Reaction:

4-Methoxyphenol + Glycidol → this compound

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyphenol in a suitable solvent such as ethanol or methanol.

-

Base Addition: Add a stoichiometric equivalent of a base, such as sodium hydroxide or potassium hydroxide, to the solution to form the corresponding phenoxide.

-

Epoxide Addition: Slowly add glycidol to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess base with a dilute acid (e.g., HCl).

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Caption: General workflow for the synthesis of this compound.

Determination of Solubility

A standard method for determining the solubility of a compound involves the shake-flask technique.[1]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to obtain a clear supernatant.

-

Quantification: Accurately withdraw an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

Calculation: Express the solubility as mass per unit volume (e.g., mg/mL) or moles per unit volume (e.g., mol/L).

Determination of pKa via Potentiometric Titration

Potentiometric titration is a precise method for determining the dissociation constant (pKa) of a compound.[7][8]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol to ensure solubility.

-

Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration. Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve.

-

pKa Determination: The pKa is the pH at the half-equivalence point, where half of the acidic protons have been neutralized. This corresponds to the inflection point of the titration curve.

Determination of logP using the Shake-Flask Method

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity and is commonly determined using the shake-flask method.[9][10]

Step-by-Step Methodology:

-

System Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.

-

Sample Preparation: Dissolve a known amount of this compound in one of the pre-saturated phases (usually the one in which it is more soluble).

-

Partitioning: Add a known volume of the other pre-saturated phase to the solution. Seal the container and shake it vigorously for a set period to allow for partitioning between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected Spectral Features:

-

¹H NMR:

-

Aromatic Protons: Signals in the downfield region (typically δ 6.8-7.5 ppm) corresponding to the protons on the benzene ring. The para-substitution pattern will result in a characteristic splitting pattern.

-

Methoxy Protons: A sharp singlet around δ 3.8 ppm.

-

Propanediol Protons: More complex multiplets in the upfield region (δ 3.5-4.5 ppm) for the CH₂ and CH protons, along with signals for the hydroxyl protons which may be broad and their chemical shift dependent on concentration and solvent.

-

-

¹³C NMR: Distinct signals for each unique carbon atom, including the aromatic carbons, the methoxy carbon, and the three carbons of the propane-1,2-diol chain.

Exemplary Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[3][11]

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

-

Spectral Interpretation: Assign the signals to the corresponding protons and carbons in the molecule based on their chemical shifts, integration values, and coupling patterns.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Absorption Bands:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.

-

C-H Stretch (Aromatic): Peaks typically above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks typically below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Ether and Alcohol): Strong absorptions in the 1000-1300 cm⁻¹ region.

Exemplary Protocol for ATR-FTIR Analysis:

-

Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.[12]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Sample Measurement: Apply pressure to ensure good contact between the sample and the crystal, and then collect the sample spectrum.

-

Data Analysis: The resulting spectrum will show the absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation:

-

Molecular Ion Peak (M⁺): A peak at m/z corresponding to the molecular weight of the compound (198.22).

-

Fragmentation: Common fragmentation pathways would likely involve the cleavage of the ether linkage and the loss of water from the diol moiety.

Exemplary Protocol for Electron Ionization (EI) Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to generate charged ions.[13]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Comparative Analysis with Isomers

The physicochemical properties of this compound are best understood in the context of its isomers.

| Property | 2-Methoxy Isomer (Guaifenesin) | 3-Methoxy Isomer | 4-Methoxy Isomer |

| Melting Point (°C) | 78.5 - 79 | Data not available | 76 - 80[3] |

| Boiling Point (°C) | 215 | Data not available | 176-178 (at 2.5 Torr)[3] |

| logP (Predicted) | ~1.4[5] | ~0.6[12] | ~0.6 - 1.4[4][5] |

The similarity in melting points between the 2- and 4-isomers suggests similar crystal packing forces. The predicted logP values indicate that all three isomers have moderate lipophilicity.

Conclusion

This technical guide has provided a detailed examination of the physicochemical characteristics of this compound. By consolidating available experimental data, predictive information, and standardized analytical protocols, this document serves as a valuable resource for scientists and researchers. A comprehensive understanding of these properties is essential for unlocking the full potential of this compound in pharmaceutical development and other scientific applications. Further experimental validation of the predicted properties and exploration of its biological activities are warranted to fully elucidate its profile.

References

-

Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved from [Link]

- Interlaboratory study of log P determination by shake-flask and potentiometric methods. (1996). Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Drugfuture. (n.d.). 3-(4-METHOXYPHENOXY)-1,2-PROPANEDIOL. Retrieved from [Link]

-

Protocols.io. (2024, September 23). LogP / LogD shake-flask method. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

PubChem. (n.d.). 3-(2-methoxyphenoxy)(1,2,3-13C3)propane-1,2-diol. Retrieved from [Link]

-

PubChem. (n.d.). (2S)-3-(2-methoxyphenoxy)propane-1,2-diol. Retrieved from [Link]

-

PubChem. (n.d.). 3-(3-methoxyphenoxy)propane-1,2-diol. Retrieved from [Link]

- ResearchGate. (2005). 3-(2-Methoxyphenoxy)propane-1,2-diol. Acta Crystallographica Section E: Structure Reports Online, 61(7), o1999-o2000.

-

USP. (2024, March 24). Methods for the Analysis of Guaifenesin Extended-Release Tablets. Retrieved from [Link]

- Royal Society of Chemistry. (2017). Glycerol as a source of designer solvents: physicochemical properties of low melting mixtures containing glycerol ethers and ammonium salts. Green Chemistry, 19(20), 4872-4882.

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

ResearchGate. (n.d.). Physico-chemical properties of glycerol esters. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

- Journal of Lipid Research. (1968). Characterization and Synthesis of Mono- And Diphytanyl Ethers of Glycerol. 9(6), 782-788.

-

University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

-

Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

- Saudi Journal of Medical and Pharmaceutical Sciences. (2017). A Review on Analytical Methods for Determination of Guaifenesin Alone and In Combination with Other Drugs in Pharmaceutical Form. 3(3A), 148-159.

- Scientia Pharmaceutica. (2013). Sensitive Spectrophotometric Method for Quantitation of Guaifenesin and Dropropizine in Their Dosage Forms. 81(1), 165-176.

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

- Research Journal of Pharmacy and Technology. (2020). A Validated RP-HPLC Method for Quantitative Estimation of Guaifenesin in Bulk and Pharmaceutical Dosage Forms. 13(9), 4253-4257.

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

- International Journal of Research in Pharmaceutical and Chemical Sciences. (2020). ESTIMATION OF GUAIFENESIN BY RP-HPLC METHOD IN PHARMACEUTICAL SUBSTANCE AND PHARMACEUTIAL PRODUCTS. 10(4), 376-381.

-

Wikipedia. (n.d.). Fourier-transform infrared spectroscopy. Retrieved from [Link]

- Green Chemistry. (2015). Synthesis and physico-chemical properties of alkyl glycerol ethers. 17(5), 2898-2911.

-

Bitesize Bio. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spec. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Research and Reviews: Journal of Chemistry. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

- National Institutes of Health. (2017).

-

LECO Corporation. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- ACS Publications. (2019). Biofuel Additives: Thermodynamic Studies of Glycerol Ethers. Industrial & Engineering Chemistry Research, 58(1), 264-273.

- Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. (2020). Journal of the Chemical Society of Nigeria, 45(3).

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. researchgate.net [researchgate.net]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. benchchem.com [benchchem.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. organomation.com [organomation.com]

- 12. agilent.com [agilent.com]

- 13. Electron ionization - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3-(4-Methoxyphenoxy)propane-1,2-diol

This technical guide provides a comprehensive overview of 3-(4-Methoxyphenoxy)propane-1,2-diol, a member of the aryloxypropanediol chemical class. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the compound's chemical identity, synthesis, potential applications, and biological significance. Given the limited direct experimental data on this specific isomer, this guide synthesizes information from closely related compounds to provide a robust analytical perspective.

Chemical Identity and Properties

CAS Number and Synonyms

The Chemical Abstracts Service (CAS) registry number for this compound is 17131-52-1 .[1]

This compound is also known by several synonyms, including:

-

1,2-Propanediol, 3-(p-methoxyphenoxy)-

-

3-(4'-Methoxyphenoxy)-1,2-dihydroxypropane

-

rac-3-(4-Methoxyphenoxy)propane-1,2-diol

-

NSC-113106[1]

Chemical Structure and Properties

The molecular structure of this compound consists of a p-methoxyphenol moiety linked via an ether bond to a propane-1,2-diol backbone.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₄ | [2][3] |

| Molecular Weight | 198.22 g/mol | [2][3] |

| Appearance | White to off-white solid (predicted) | Inferred from related compounds |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water is expected. | Inferred from related compounds |

| Stereochemistry | The molecule contains a chiral center and exists as a racemic mixture. | [2][3] |

Synthesis and Characterization

The synthesis of this compound can be achieved through established methods for preparing aryloxypropanediols. A common and effective approach is the nucleophilic ring-opening of an epoxide with a phenoxide.

Synthetic Pathway

A plausible and efficient synthesis involves the reaction of 4-methoxyphenol with a suitable three-carbon synthon, such as glycidol or epichlorohydrin, under basic conditions.

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis via Glycidol

This protocol is a representative method based on the synthesis of analogous aryl-glycerol ethers.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methoxyphenol (1.0 equivalent) in ethanol.

-

Deprotonation: Add a stoichiometric amount of a base, such as sodium hydroxide or potassium carbonate, to the solution to form the 4-methoxyphenoxide in situ. Stir the mixture at room temperature for 30 minutes.

-

Epoxide Addition: Add glycidol (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.

-

Extraction: Remove the solvent under reduced pressure. Extract the resulting residue with ethyl acetate (3 x volume of residue). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield pure this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Biological Activity and Potential Applications

While direct experimental data on the pharmacological profile of this compound is limited, the well-documented activities of its structural isomers and related compounds provide a strong basis for inferring its potential applications.

Structure-Activity Relationship (SAR) Insights

The aryloxypropanediol scaffold is a versatile pharmacophore. The position of the methoxy group on the phenyl ring is known to significantly influence the biological activity of these compounds.[4][5]

-

Guaifenesin (2-methoxy isomer): A widely used expectorant that increases the volume and reduces the viscosity of respiratory tract secretions.[4]

-

Mephenesin (2-methylphenoxy analog): A centrally acting muscle relaxant.

The para position of the methoxy group in this compound suggests that it may possess a distinct pharmacological profile from its ortho and meta isomers.

Hypothesized Mechanism of Action: Anti-Inflammatory Activity

A study on a structurally related compound, 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol, has demonstrated potent anti-inflammatory effects. This compound was found to suppress inflammatory responses by inhibiting multiple kinases.[6] Specifically, it inhibited the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) at the transcriptional level by suppressing the Syk/NF-κB, IKKε/IRF-3, and p38/AP-1 pathways in lipopolysaccharide (LPS)-activated macrophages.[6]

Given the structural similarity, it is plausible that this compound may also exhibit anti-inflammatory properties through a similar multi-kinase inhibitory mechanism.

Caption: Hypothesized anti-inflammatory mechanism of action.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound.

-

Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

-

First Aid:

-

Skin Contact: Wash off immediately with soap and plenty of water.

-

Eye Contact: Flush eyes with water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Seek medical attention.

-

Conclusion

This compound is a member of the pharmacologically significant aryloxypropanediol class. While direct research on this specific isomer is limited, a comprehensive analysis of its structure and the activities of related compounds suggests its potential as an anti-inflammatory agent. The synthetic protocols and characterization methods outlined in this guide provide a foundation for further investigation into its chemical and biological properties. Future research should focus on elucidating its precise mechanism of action and evaluating its efficacy in relevant preclinical models.

References

-

PrepChem. Synthesis of 3-(4-Allyl-2-methoxyphenoxy)-1,2-propanediol Preparation. Available from: [Link]

-

Martinez-Mayorga, K., et al. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Molecules, 23(5), 1191. Available from: [Link]

-

PrepChem. Synthesis of 3-[4-(2-methoxyethyl)-phenoxy]-propane-1,2-diol. Available from: [Link]

-

Martinez-Mayorga, K., et al. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. PubMed, National Center for Biotechnology Information. Available from: [Link]

-

Yu, T., et al. (2012). 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol suppresses inflammatory responses via inhibition of multiple kinases. Biochemical Pharmacology, 83(11), 1540-1551. Available from: [Link]

-

PubChem. 3-(4-Methoxyphenyl)propane-1,2-diol. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Structure-biological activity relationship of compounds of aryloxyaminopropanol type. Available from: [Link]

-

The Good Scents Company. guaifenesin, 93-14-1. Available from: [Link]

-

precisionFDA. 3-(4-METHOXYPHENOXY)-1,2-PROPANEDIOL. Available from: [Link]

-

SynThink Research Chemicals. 3-(2-methoxyphenoxy)propane-1,2-diol. Available from: [Link]

-

PubChem. 1-(4-Methoxyphenyl)propane-1,2-diol. National Center for Biotechnology Information. Available from: [Link]

-

FoodData Central. Showing Compound 3-(4-Hydroxy-3-methoxyphenyl)-1,2-propanediol (FDB011088). U.S. Department of Agriculture. Available from: [Link]

-

Lee, J., et al. (2014). Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. Biomolecules & Therapeutics, 22(1), 60-66. Available from: [Link]

-

NIST WebBook. 1-(4-Methoxyphenyl)propane-1,2-diol. National Institute of Standards and Technology. Available from: [Link]

-

DrugFuture. 3-(4-METHOXYPHENOXY)-1,2-PROPANEDIOL. Available from: [Link]

-

ResearchGate. 3-(2-Methoxyphenoxy)propane-1,2-diol. Available from: [Link]

-

Marson, C. M., et al. (2007). Structure-activity relationships of aryloxyalkanoic acid hydroxyamides as potent inhibitors of histone deacetylase. Bioorganic & Medicinal Chemistry Letters, 17(1), 136-141. Available from: [Link]

Sources

- 1. 3-(4-METHOXYPHENOXY)-1,2-PROPANEDIOL [drugfuture.com]

- 2. GSRS [precision.fda.gov]

- 3. 3-o-Methoxyphenoxypropane 1:2-diol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol suppresses inflammatory responses via inhibition of multiple kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Theoretical Properties of Methoxyphenoxypropanediol Isomers

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

3-(2-methoxyphenoxy)propane-1,2-diol, commonly known as guaifenesin, is a widely utilized expectorant available as a racemic mixture of its (R)- and (S)-enantiomers. While the pharmacological and physicochemical properties of the racemate are well-documented, a deeper understanding of the individual stereoisomers is crucial for advancements in drug development, including potential chiral switching and the optimization of therapeutic outcomes. This technical guide provides a comprehensive overview of the theoretical properties, synthesis, and analytical methodologies pertaining to the isomers of methoxyphenoxypropanediol. It aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to explore the distinct characteristics of these enantiomers.

Introduction to Methoxyphenoxypropanediol and its Stereoisomerism

Methoxyphenoxypropanediol, with the chemical formula C₁₀H₁₄O₄, is a glyceryl guaiacolate ether.[1][2] Its structure contains a single chiral center at the second carbon of the propanediol chain, giving rise to two enantiomers: (R)-3-(2-methoxyphenoxy)propane-1,2-diol and (S)-3-(2-methoxyphenoxy)propane-1,2-diol. Commercially available guaifenesin is a racemic mixture of these two isomers.[3] The therapeutic efficacy of guaifenesin as an expectorant is attributed to its ability to increase the volume and reduce the viscosity of secretions in the trachea and bronchi.[4] The proposed mechanism involves stimulation of the gastric mucosa, which reflexively increases respiratory tract fluid.[4] While the racemic mixture has a long history of clinical use, the potential for differential pharmacological and toxicological profiles between the (R)- and (S)-enantiomers remains an area of active investigation. The exploration of single-enantiomer drugs has often led to improved therapeutic indices, highlighting the importance of characterizing the individual isomers of methoxyphenoxypropanediol.

Physicochemical and Theoretical Properties

A thorough understanding of the physicochemical properties of the individual enantiomers is fundamental to their development as potential therapeutic agents. While data on the individual isomers is limited, the properties of the racemic mixture provide a valuable baseline.

Properties of Racemic Methoxyphenoxypropanediol (Guaifenesin)

| Property | Value | References |

| Molecular Formula | C₁₀H₁₄O₄ | [2] |

| Molecular Weight | 198.22 g/mol | [2] |

| Melting Point | 77-81 °C | [2] |

| Boiling Point | 215 °C at 19 mmHg | |

| Water Solubility | 5 g/100 mL (25 °C) | [2] |

| LogP | 1.39 | |

| Appearance | White to off-white solid | [2] |

Properties of Individual Enantiomers

Data on the specific properties of the purified (R)- and (S)-enantiomers are not as readily available. However, some studies have begun to elucidate their characteristics.

-

Solubility: The solubilities of both the racemic mixture and the (R)-enantiomer in water are temperature-dependent.[5] The fact that guaifenesin forms a conglomerate—a mechanical mixture of separate (R)- and (S)-enantiomer crystals—allows for resolution by preferential crystallization.[5] This suggests that the solubility of the individual enantiomers may differ from that of the racemate.

-

Crystal Structure: Racemic guaifenesin crystallizes as a conglomerate in the orthorhombic space group P2₁2₁2₁.[6] This chiral space group accommodates the separate crystallization of the (R) and (S) enantiomers.

-

Optical Rotation: A key theoretical property of enantiomers is their ability to rotate plane-polarized light. While the racemic mixture is optically inactive, the individual (R)- and (S)-enantiomers will exhibit equal and opposite specific rotations. As of this writing, specific optical rotation values for the purified enantiomers are not widely reported in publicly accessible literature.

Synthesis of Methoxyphenoxypropanediol Isomers

The ability to synthesize enantiomerically pure forms of methoxyphenoxypropanediol is essential for studying their individual properties. Both the synthesis of the racemic mixture and enantioselective routes have been described.

Synthesis of Racemic Methoxyphenoxypropanediol

A common method for the synthesis of racemic guaifenesin is the Williamson ether synthesis. This involves the reaction of guaiacol (2-methoxyphenol) with a glycerol derivative, such as 3-chloro-1,2-propanediol or glycidol.[7]

Caption: General workflow for the synthesis of racemic methoxyphenoxypropanediol.

Enantioselective Synthesis

The production of enantiomerically enriched methoxyphenoxypropanediol can be achieved by utilizing a chiral starting material. A patented method describes the synthesis of (R)- or (S)-guaifenesin by reacting o-methoxyphenol with the corresponding enantiomer of glycidol.[8]

Experimental Protocol: Synthesis of (S)-Guaifenesin

This protocol is adapted from a patented method and should be performed by qualified personnel in a suitable laboratory setting.[8]

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and magnetic stirrer, combine (S)-glycidol (e.g., 2.0 g, 89% enantiomeric excess), o-methoxyphenol (e.g., 3.4 g), and triethylamine (e.g., 0.27 g) in absolute ethanol (e.g., 10 g).

-

Reaction: Heat the mixture to reflux for four hours.

-

Work-up: After the reaction is complete, remove the solvent under vacuum.

-

Purification: Wash the resulting product with acetone (e.g., 5 g). Collect the solid by filtration and wash with a small amount of hexanes.

-

Characterization: The enantiomeric excess of the resulting (S)-guaifenesin can be determined using chiral HPLC.

Caption: Enantioselective synthesis of (S)-methoxyphenoxypropanediol.

Analytical Methodologies for Isomer Characterization

The separation and quantification of the individual enantiomers of methoxyphenoxypropanediol are critical for both quality control and the study of their distinct properties. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.

Chiral HPLC for Enantioselective Analysis

Several chiral stationary phases (CSPs) have been successfully employed for the separation of guaifenesin enantiomers. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, have shown good enantioselectivity.[3][9]

Validated Chiral RP-HPLC Method

The following method has been validated for the enantioselective analysis of guaifenesin in bulk and pharmaceutical dosage forms.[3]

| Parameter | Condition |

| Column | Phenomenex Lux Cellulose-4 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | 0.02% Formic Acid in Water : Acetonitrile (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | PDA at 230 nm |

| Injection Volume | 20 µL |

| Run Time | 20 minutes |

System Suitability Parameters:

-

Tailing Factor: Not more than 2.0

-

Theoretical Plates: Not less than 2000

Caption: Workflow for the enantioselective analysis of methoxyphenoxypropanediol.

Comparative Pharmacology and Toxicology (Current Landscape)

A critical aspect of characterizing chiral molecules is understanding the potential differences in their biological activity and safety profiles. While it is often the case that one enantiomer is responsible for the desired therapeutic effect and the other may be less active, inactive, or even contribute to adverse effects, there is a notable lack of publicly available data directly comparing the pharmacological and toxicological properties of (R)- and (S)-guaifenesin.

-

Pharmacology: The expectorant activity of racemic guaifenesin is well-established.[4] However, studies isolating the activity of the individual enantiomers are not prevalent in the literature. It is plausible that one enantiomer is more potent in its interaction with the proposed gastric vagal receptors. Further research is warranted to elucidate any stereospecific differences in the mechanism of action and efficacy.

-

Toxicology: The safety profile of racemic guaifenesin is considered favorable.[10] Nonclinical toxicity studies have not revealed significant adverse findings.[11] However, comprehensive toxicological assessments of the individual (R)- and (S)-enantiomers have not been widely published. Such studies would be essential for any future development of an enantiopure formulation.

Future Directions and Conclusion

The study of the individual isomers of methoxyphenoxypropanediol presents a compelling opportunity for research and drug development. While robust methods for their synthesis and analytical separation exist, a significant knowledge gap remains concerning their distinct physicochemical, pharmacological, and toxicological properties. Future research should focus on:

-

Determination of Specific Optical Rotation: A fundamental characterization of the purified (R)- and (S)-enantiomers.

-

Comprehensive Solubility Profiling: Evaluating the solubility of each enantiomer in a range of pharmaceutically relevant solvents.

-

Comparative Pharmacological Studies: In vitro and in vivo models to assess the expectorant and any other biological activities of the individual isomers.

-

Stereoselective Toxicology: Comprehensive safety and toxicity profiling of each enantiomer.

References

-

Guaifenesin (T3D4556). (n.d.). T3DB. Retrieved from [Link]

- Nalluri, B. N., & Seshagiri, V. (2018). Enantioselective analysis of guaifenesin in bulk and pharmaceutical dosage forms by chiral reverse phase HPLC-PDA method. Indian Journal of Pharmaceutical Sciences, 80(1), 143-149.

- Shum, W., & Mazurek, H. (1996). U.S. Patent No. 5,495,052. Washington, DC: U.S.

- Saleh, O. A., Yehia, A. M., & El-Azzouny, A. A. S. (2015). A validated chromatographic method for simultaneous determination of guaifenesin enantiomers and ambroxol HCl in pharmaceutical formulation. RSC Advances, 5(114), 93749-93756.

- Nalluri, B. N., & Seshagiri, V. (2018). Enantioselective analysis of guaifenesin in bulk and pharmaceutical dosage forms by chiral reverse phase HPLC-PDA method.

- Srinivasan, K., & Murugan, S. (2016). Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms. Journal of Pharmaceutical Analysis, 6(4), 249-256.

- Fayzullin, R. R., Lorenz, H., & Seidel-Morgenstern, A. (2014). Solubility and some crystallization properties of conglomerate forming chiral drug guaifenesin in water. Journal of Pharmaceutical Sciences, 103(10), 3176-3182.

- Guaifenesin. (n.d.). In The Merck Index Online. Royal Society of Chemistry.

- Development and validation of guaifenesin by using HPLC method. (2019). JETIR, 6(6).

- Sadeghi, M., & Seidel-Morgenstern, A. (2021). Solubility Analysis of Pharmaceuticals Guaifenesin, Ketoprofen, and Artemisinin in Different Solvents. Journal of Molecular Liquids, 343, 117503.

- Gänsch, J., Huskova, N., Kerst, K., Temmel, E., Lorenz, H., Mangold, M., ... & Seidel-Morgenstern, A. (2019). Resolution of Racemic Guaifenesin Applying a Coupled Preferential Crystallization-Selective Dissolution Process: Rational Process Development. Crystal Growth & Design, 19(6), 3237-3248.

- Patil, P. H., Belgamwar, V. S., Patil, P. R., & Surana, S. J. (2013). Solubility of guaifenesin in the presence of common pharmaceutical additives.

- Increase drug solubility: Topics by Science.gov. (n.d.). Science.gov.

-

guaifenesin. (n.d.). Stenutz. Retrieved from [Link]

- Bhanawase, S. L., & Yadav, G. D. (2017). Activity and selectivity of different base catalysts in synthesis of guaifenesin from guaiacol and glycidol of biomass origin.

- Bhanawase, S. L., & Yadav, G. D. (2017). Activity and selectivity of different base catalysts in synthesis of guaifenesin from guaiacol and glycidol of biomass origin.

- CN106431849A - Method for synthesizing guaifenesin drug intermediate 3-(o-methoxy phenoxy)-1,2-propanediol. (n.d.).

- Rubin, B. K., Ramirez, O., & Ohar, J. A. (1995). An in vitro comparison of the mucoactive properties of guaifenesin, iodinated glycerol, surfactant, and albuterol. Chest, 107(3), 782-787.

- NDA 205474Orig1s000. (2014).

-

Guaifenesin | C10H14O4 | CID 3516. (n.d.). PubChem. Retrieved from [Link]

- NDA 205474Orig1s000. (2014).

- Kumarasamy, S., Selvaraj, V., Mathiyazhagan, N., & Muthusamy, R. (2021). Racemic Guaifenesin Preparation by in vivo Williamson ether synthesis and FTIR, NMR, HPLC and GCMS spectral analysis. Research Journal of Chemistry and Environment, 25(8), 23-27.

-

Guaifenesin. (n.d.). SIELC Technologies. Retrieved from [Link]

- Kunjathaya, A., Kumar, A., & Sharma, A. (2019). Safety And Tolerability Of Extended-Release Guaifenesin In Patients With Cough, Thickened Mucus And Chest Congestion Associated With Upper Respiratory Tract Infection. Therapeutics and Clinical Risk Management, 15, 1245–1252.

- Hoffer-Schaefer, A., Rozycki, H. J., & Yopp, M. A. (2014). Guaifenesin has no effect on sputum volume or sputum properties in adolescents and adults with acute respiratory tract infections.

- Kunjathaya, A., Kumar, A., & Sharma, A. (2019). Safety And Tolerability Of Extended-Release Guaifenesin In Patients With Cough, Thickened Mucus And Chest Congestion Associated With Upper Respiratory Tract Infection.

-

Guaifenesin. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. Guaifenesin [drugfuture.com]

- 2. Guaifenesin | 93-14-1 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Guaifenesin has no effect on sputum volume or sputum properties in adolescents and adults with acute respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solubility and some crystallization properties of conglomerate forming chiral drug guaifenesin in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Guaifenesin synthesis - chemicalbook [chemicalbook.com]

- 8. US5495052A - Process for producing enantiomerically enriched guaifenesin - Google Patents [patents.google.com]

- 9. A validated chromatographic method for simultaneous determination of guaifenesin enantiomers and ambroxol HCl in pharmaceutical formulation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. dovepress.com [dovepress.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

potential biological activities of 3-(4-Methoxyphenoxy)propane-1,2-diol

An In-depth Technical Guide to the Potential Biological Activities of 3-(4-Methoxyphenoxy)propane-1,2-diol

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the chemical compound this compound. Due to the limited specific experimental data available for this para-isomer, this document establishes a predictive framework based on the well-documented pharmacology of the structurally related and clinically recognized compound, Mephenesin [3-(2-methylphenoxy)propane-1,2-diol]. The primary focus is on the centrally acting muscle relaxant properties, detailing established mechanisms of action including the modulation of spinal interneurons, GABAergic potentiation, and potential NMDA receptor antagonism. This guide is structured to serve as a foundational resource for researchers and drug development professionals, offering detailed, field-proven experimental protocols for the in vitro and in vivo validation of these potential activities for this compound. We further extrapolate from the known mechanisms to propose investigations into anxiolytic, anticonvulsant, and neuroprotective effects. All discussions are grounded in established scientific principles and supported by authoritative references to guide future research and development.

Part 1: Introduction and Chemical Profile

This compound belongs to the aryloxypropanediol class of organic compounds. Its structure is isomeric with the widely used expectorant Guaifenesin [3-(2-methoxyphenoxy)propane-1,2-diol] and is a close structural analog of the centrally acting muscle relaxant Mephenesin. The position of the substituent on the phenoxy ring is a critical determinant of a molecule's physicochemical and biological properties. This guide focuses on the para-methoxy isomer, leveraging the extensive data on its analogs to build a robust hypothesis for its biological potential.

The core hypothesis is that the propanediol moiety, shared with Mephenesin and other related compounds, is crucial for inducing central nervous system (CNS) depression, while the specific phenoxy substituent modulates potency, duration of action, and safety profile.

Caption: Chemical structures of the target compound and its key analogs.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 3-(4-methoxyphenyl)propane-1,2-diol | PubChem[1] |

| Molecular Formula | C10H14O3 | PubChem[1] |

| Molecular Weight | 182.22 g/mol | PubChem[1] |

| CAS Number | 17131-20-3 | PubChem[1] |

| Topological Polar Surface Area | 49.7 Ų | PubChem[1] |

| Predicted Solubility | Soluble in water, methanol, DMSO, ethanol | Fisher Scientific[2] |

Part 2: Postulated Primary Biological Activity: Central Muscle Relaxation

Based on the structural similarity to Mephenesin, the primary and most probable biological activity of this compound is that of a centrally acting skeletal muscle relaxant. Mephenesin does not act directly on skeletal muscle but rather depresses the central nervous system to reduce muscle tension and spasticity.[3]

Proposed Mechanism of Action

The muscle-relaxant effect is likely exerted through CNS depression, primarily targeting interneurons within the spinal cord and brainstem.[4][5] This action selectively dampens polysynaptic reflexes responsible for maintaining muscle tone, while having minimal effect on monosynaptic reflexes like the knee-jerk response.[4][6]

At a cellular level, the mechanism is likely multifactorial:

-

Modulation of Voltage-Gated Ion Channels: Mephenesin has been observed to block both inward sodium (Na+) and calcium (Ca2+) currents in neurons, which reduces neuronal excitability and the propagation of action potentials.[4][7]

-

Enhancement of GABAergic Inhibition: The compound may potentiate the effects of Gamma-Aminobutyric Acid (GABA), the primary inhibitory neurotransmitter in the CNS.[8] This leads to increased inhibition of motor neurons, resulting in decreased muscle tone.

-

Reduction of Excitatory Neurotransmission: By decreasing the release of excitatory neurotransmitters like glutamate, the compound could further dampen excessive neuronal activity that contributes to muscle spasms.[8]

-

NMDA Receptor Antagonism: Some evidence suggests that Mephenesin may act as an N-methyl-D-aspartate (NMDA) receptor antagonist, which would contribute to its CNS depressant and muscle relaxant effects.[9]

Caption: Proposed central mechanism of action in the spinal cord.

Part 3: Investigational Protocols for Biological Activity

The following protocols provide a validated framework for characterizing the .

In Vivo Assessment of Myorelaxant and Sedative Activity

This workflow is designed to assess central muscle relaxant and general CNS depressant effects in a rodent model.

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(2-Methoxyphenoxy)-1,2-propanediol, 98+% | Fisher Scientific [fishersci.ca]

- 3. rxhive.zynapte.com [rxhive.zynapte.com]

- 4. grokipedia.com [grokipedia.com]

- 5. What is Mephenesin used for? [synapse.patsnap.com]

- 6. Effects of some centrally acting muscle relaxants on spinal root potentials: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mephenesin | C10H14O3 | CID 4059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Mephenesin? [synapse.patsnap.com]

- 9. Mephenesin - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3-(4-Methoxyphenoxy)propane-1,2-diol as a Research Chemical

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Methoxyphenoxy)propane-1,2-diol, a research chemical with significant potential in various scientific domains. As a positional isomer of the widely recognized expectorant Guaifenesin, the placement of the methoxy group in the para position on the phenoxy ring imparts distinct physicochemical and biological properties. This document will delve into the chemical identity, synthesis, and analytical characterization of this compound. Furthermore, it will explore its potential biological activities, drawing comparisons with its isomers and related compounds, and provide detailed experimental protocols for its synthesis and analysis. This guide is intended to be a foundational resource for researchers investigating the therapeutic and chemical applications of this compound.

Introduction: The Significance of Isomerism in Aryloxypropanediols

The aryloxypropanediol scaffold is a cornerstone in medicinal chemistry, with subtle structural modifications leading to profound differences in pharmacological activity. The subject of this guide, this compound, belongs to this versatile class of compounds. Its well-known ortho-isomer, Guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol), is a staple in cough and cold remedies, functioning as an expectorant.[1][2][3] Another related compound, Mephenesin (3-(2-methylphenoxy)propane-1,2-diol), has been utilized as a centrally acting muscle relaxant.[4][5][6]

The specific placement of the methoxy group on the phenyl ring—ortho, meta, or para—significantly influences the molecule's electronic and steric characteristics, thereby altering its interaction with biological targets.[7][8] While the ortho and meta isomers are more extensively studied, with the latter often considered a process-related impurity in Guaifenesin synthesis, the para-isomer, this compound, represents a less explored yet promising area of research.[7] This guide aims to consolidate the available technical information on this compound and provide a framework for its further investigation.

Chemical and Physical Properties

A thorough understanding of a research chemical's properties is fundamental to its application. This section details the key identifiers and physicochemical characteristics of this compound.

Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | This compound | [9] |

| CAS Number | 17131-52-1 (for racemic mixture) | [10] |

| Molecular Formula | C₁₀H₁₄O₄ | [11] |

| Molecular Weight | 198.22 g/mol | [11] |

| InChI | InChI=1S/C10H14O4/c1-13-9-2-4-10(5-3-9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3 | [11] |

| InChIKey | UWZDUHTYIUMENV-UHFFFAOYSA-N | [11] |

| SMILES | COc1ccc(cc1)OCC(CO)O | [11] |

Physicochemical Properties

While extensive experimental data for this compound is not widely published, properties can be inferred from available data and in comparison to its isomers.

| Property | Value/Description | Notes |

| Appearance | Likely a white to off-white solid at room temperature. | Based on related compounds like Mephenesin, which is a crystalline solid.[4] |

| Solubility | Expected to have some solubility in water and good solubility in organic solvents like ethanol and DMSO. | Guaifenesin is soluble in water (5 g/100 mL).[12] |

| Stability | Stable under normal laboratory conditions. | Should be stored in a cool, dry place.[10] |

Synthesis and Purification

The synthesis of this compound can be achieved through established methods for preparing aryloxypropanediols, primarily involving the reaction of a substituted phenol with a suitable C3 synthon.[7][8]

Synthetic Pathway

A common and effective synthetic route is the nucleophilic ring-opening of an epoxide, such as glycidol, with a phenoxide.[8]

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis

The following is a generalized protocol for the synthesis of this compound.

Materials:

-

4-Methoxyphenol

-

Sodium hydroxide (NaOH)

-

Glycidol

-

Ethanol

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Phenoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methoxyphenol in ethanol. Add an equimolar amount of sodium hydroxide to the solution to form the sodium 4-methoxyphenoxide in situ.

-

Epoxide Addition: Slowly add glycidol dropwise to the reaction mixture. The temperature should be monitored and controlled to manage any exothermic reaction.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate.

-

Extraction and Drying: Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.[7]

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Caption: Workflow for the analytical characterization of the synthesized compound.

Spectroscopic and Chromatographic Methods

A combination of spectroscopic and chromatographic techniques should be employed for comprehensive characterization.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure, including the connectivity of atoms and the presence of functional groups.

-

Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups, such as the hydroxyl (-OH), ether (C-O-C), and aromatic (C=C) groups.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.

A GC-MS method, similar to that used for the analysis of 3-methoxypropane-1,2-diol in wine, could potentially be adapted for the analysis of this compound.[14]

Potential Biological Activity and Research Applications

While specific biological data for this compound is limited, its structural similarity to other pharmacologically active aryloxypropanediols suggests several avenues for research.

Comparative Pharmacology

-

Expectorant Activity: Given that its ortho-isomer, Guaifenesin, is a known expectorant, this compound could be investigated for similar properties.[1][2] The mechanism of action of Guaifenesin is thought to involve the stimulation of the gastric mucosa, leading to an increase in respiratory tract fluid, which may also be a plausible mechanism for the para-isomer.[2][15]

-

Muscle Relaxant and CNS Effects: Mephenesin, a related compound, exhibits muscle relaxant properties by acting on the central nervous system.[4][6] It is hypothesized that this compound could also possess CNS depressant and muscle relaxant activities.[7]

-

Anti-inflammatory Potential: A study on 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol demonstrated significant anti-inflammatory effects by inhibiting multiple kinases.[16] This suggests that the 4-methoxyphenoxy analog could also have anti-inflammatory properties, warranting further investigation.

Use as a Building Block in Synthesis

Beyond its potential direct biological activity, this compound can serve as a valuable building block in the synthesis of more complex molecules, including chiral crown ethers and other novel therapeutic agents.[15][17]

Safety and Handling

According to the available Safety Data Sheet (SDS), this compound presents several hazards.[10]

-

Hazards: It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[10]

-

Precautions: Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[10] Work should be conducted in a well-ventilated area.[10]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. In case of skin contact, wash with soap and plenty of water. If swallowed, rinse the mouth with water. In all cases of exposure, it is advisable to consult a physician.[10]

-

Storage: Store in a dry, well-ventilated area, typically at 2-8°C.[10]

Future Directions

The limited data on this compound highlights a clear opportunity for further research. Key areas for future investigation include:

-

Development of a robust and scalable synthetic process.

-

Comprehensive physicochemical characterization.

-

In-depth pharmacological screening to determine its biological activity profile, including expectorant, muscle relaxant, and anti-inflammatory effects.

-